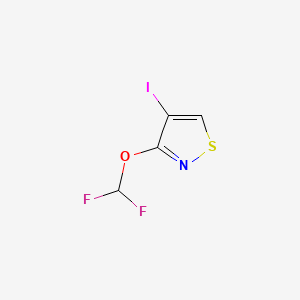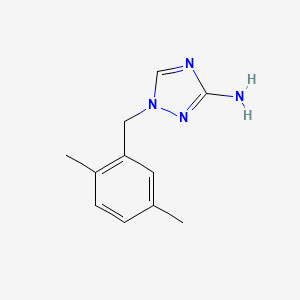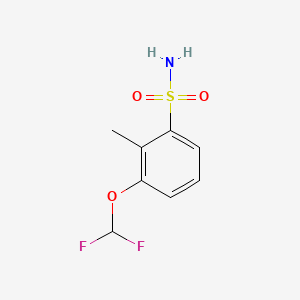
3-Difluoromethoxy-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable precursor with difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Introduction of the sulfonamide group: This step involves the sulfonylation of the benzene ring, which can be carried out using sulfonyl chlorides in the presence of a base.
Methylation of the benzene ring: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site . The sulfonamide group can also contribute to the compound’s activity by interacting with amino acid residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(trifluoromethoxy)-2-methylbenzene-1-sulfonamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-methylbenzene-1-sulfonamide: Lacks the difluoromethoxy group, resulting in different physicochemical properties.
3-(difluoromethoxy)-benzene-1-sulfonamide: Similar structure but without the methyl group.
Uniqueness
3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide is unique due to the presence of both the difluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. The difluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonamide group provides additional binding interactions with target proteins .
Eigenschaften
Molekularformel |
C8H9F2NO3S |
|---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-6(14-8(9)10)3-2-4-7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
BWTGBTPVWZYFBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
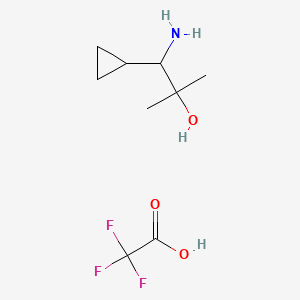
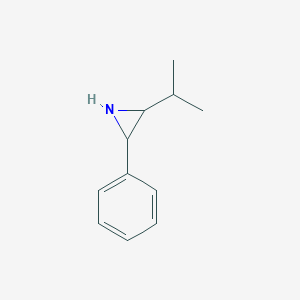
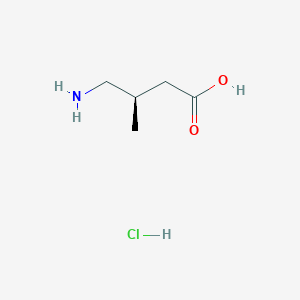
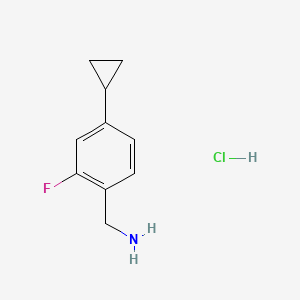
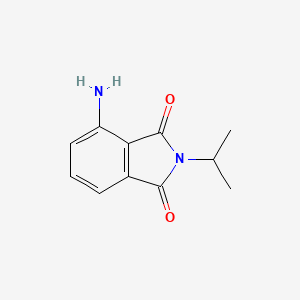

![(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)

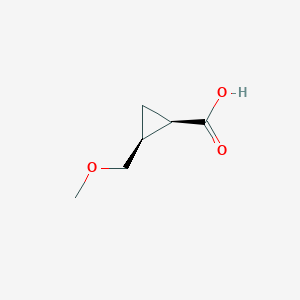
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13633420.png)
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)
